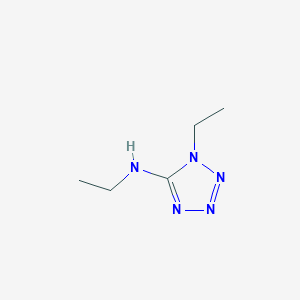![molecular formula C32H62O2 B14003966 1,1'-[Icosane-1,20-diylbis(oxy)]dicyclohexane CAS No. 6938-67-6](/img/structure/B14003966.png)
1,1'-[Icosane-1,20-diylbis(oxy)]dicyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Icosane-1,20-diylbis(oxy)]dicyclohexane is a chemical compound with the molecular formula C32H62O2 and a molecular weight of 478.8335 g/mol . It is characterized by the presence of two cyclohexane rings connected by an icosane chain through oxygen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Icosane-1,20-diylbis(oxy)]dicyclohexane typically involves the reaction of icosane-1,20-diol with cyclohexanol under acidic or basic conditions to form the desired ether linkage. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[Icosane-1,20-diylbis(oxy)]dicyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ether linkages can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted ethers or other functionalized derivatives.
Applications De Recherche Scientifique
1,1’-[Icosane-1,20-diylbis(oxy)]dicyclohexane has various applications in scientific research, including:
Chemistry: Used as a model compound to study ether linkages and their reactivity.
Biology: Investigated for its potential interactions with biological membranes and proteins.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1’-[Icosane-1,20-diylbis(oxy)]dicyclohexane involves its interaction with molecular targets such as enzymes and receptors. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. Additionally, its ether linkages can undergo metabolic transformations, leading to the formation of active metabolites.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-[Hexadecane-1,16-diylbis(oxy)]dicyclohexane
- 1,1’-[Octadecane-1,18-diylbis(oxy)]dicyclohexane
- 1,1’-[Dodecane-1,12-diylbis(oxy)]dicyclohexane
Uniqueness
1,1’-[Icosane-1,20-diylbis(oxy)]dicyclohexane is unique due to its longer icosane chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This longer chain can influence the compound’s solubility, melting point, and interactions with other molecules.
Propriétés
Numéro CAS |
6938-67-6 |
|---|---|
Formule moléculaire |
C32H62O2 |
Poids moléculaire |
478.8 g/mol |
Nom IUPAC |
20-cyclohexyloxyicosoxycyclohexane |
InChI |
InChI=1S/C32H62O2/c1(3-5-7-9-11-13-15-23-29-33-31-25-19-17-20-26-31)2-4-6-8-10-12-14-16-24-30-34-32-27-21-18-22-28-32/h31-32H,1-30H2 |
Clé InChI |
CUIWJFPMXYVLEI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)OCCCCCCCCCCCCCCCCCCCCOC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


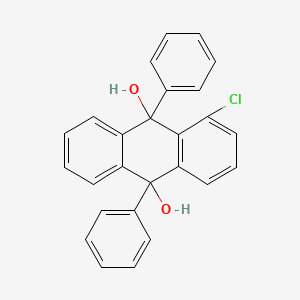
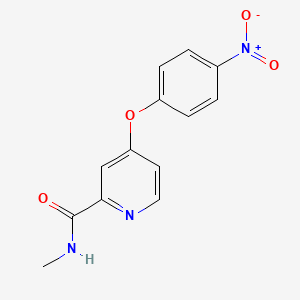
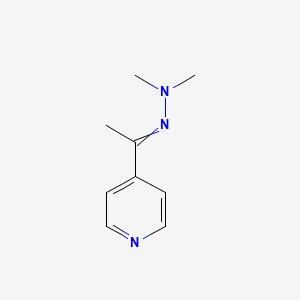
![N-[[dimethoxy(methyl)silyl]oxymethyl]aniline](/img/structure/B14003902.png)
![4-[4-Hydroxy-3,5-bis(piperidin-1-ylmethyl)phenyl]sulfonyl-2,6-bis(piperidin-1-ylmethyl)phenol](/img/structure/B14003907.png)
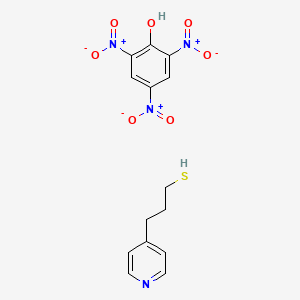
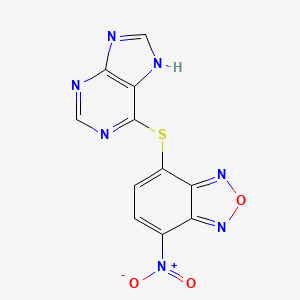
![3-Benzyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B14003923.png)

![4-[Chloro-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14003935.png)
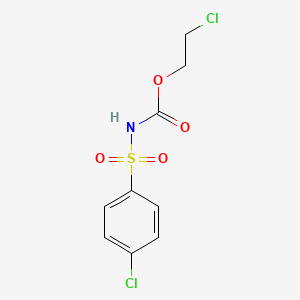
![(Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid](/img/structure/B14003947.png)

